molecular formula C13H11ClN4S2 B2492579 (S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine CAS No. 911820-08-1

(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine

Cat. No.: B2492579
CAS No.: 911820-08-1
M. Wt: 322.83
InChI Key: ZLBSIZVCJRBSLJ-ZETCQYMHSA-N
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Description

(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by the presence of a thiazole ring fused to a pyrimidine ring, with a chloro substituent at the 7th position and a phenylethylthio group at the 5th position. The compound’s stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Properties

IUPAC Name

7-chloro-5-[(1S)-1-phenylethyl]sulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4S2/c1-7(8-5-3-2-4-6-8)19-13-16-10(14)9-11(18-13)17-12(15)20-9/h2-7H,1H3,(H2,15,16,17,18)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBSIZVCJRBSLJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NC3=C(C(=N2)Cl)SC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)SC2=NC3=C(C(=N2)Cl)SC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is then constructed by reacting the thiazole intermediate with a suitable amidine or guanidine derivative.

    Introduction of the Chloro Substituent: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the Phenylethylthio Group: The phenylethylthio group is introduced through a nucleophilic substitution reaction using a phenylethylthiol and a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Position

The thioether group (-S-(1-phenylethyl)) undergoes substitution reactions with electrophiles. For example:

  • Reaction with alkyl halides :
    In General Method A (WO2006107258A1), analogous thiazolo[4,5-d]pyrimidines reacted with α-chloroethylbenzene derivatives to replace the mercapto (-SH) group with substituted thioethers, yielding 41–62% diastereomeric mixtures .

  • Displacement by amines :
    Thioether moieties in similar scaffolds were displaced by primary/secondary amines under basic conditions (e.g., K₂CO₃/DMF), forming thioamide derivatives .

Dechlorination at the C7 Position

The C7 chlorine atom participates in reductive dehalogenation:

  • Catalytic hydrogenation :
    Pd/C-mediated hydrogenation (H₂, 1 atm) in ethanol selectively removes the chlorine atom, producing 7-dechloro derivatives (confirmed via HPLC and NMR) .

  • Zinc-mediated reduction :
    Treatment with Zn dust in acetic acid at 60°C achieves similar dechlorination with 85–90% yields .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

  • With α-haloketones :
    Reaction with phenacyl bromide in DMF forms thiazolo[3,2-a]pyrimidine fused systems via S-alkylation and cyclization (68–90% yields) .

  • With semicarbazide :
    Condensation under acidic conditions generates triazolo-thiazolo-pyrimidine hybrids .

Functionalization at the C2-Amino Group

The exocyclic amine undergoes derivatization:

  • Acylation :
    Treatment with acetyl chloride in pyridine yields N-acetyl derivatives (75–80% yields) .

  • Schiff base formation :
    Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to form imine-linked analogs .

Mechanistic Insights

  • Stereochemical outcomes : Diastereomerism arises from the chiral 1-phenylethylthio group, confirmed via X-ray crystallography in related compounds .

  • Kinetics : Thioether substitution follows second-order kinetics (k = 0.45 M⁻¹min⁻¹ at 25°C) .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Studies

  • Acute Myeloid Leukemia (AML) : In vitro studies demonstrated that (S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine significantly reduced the viability of MV4-11 cells with an IC50 value of approximately 0.25 µM after 24 hours of treatment .
  • Breast Cancer : The compound exhibited cytotoxicity against MCF-7 breast cancer cells, suggesting its potential for further development into a therapeutic agent for breast cancer treatment .

Antimicrobial Properties

This compound also shows promise as an antimicrobial agent. Thiazolo-pyrimidine derivatives have been reported to possess activity against various bacterial strains.

Research Findings

Studies indicate that compounds similar to this compound exhibit antibacterial effects through mechanisms that disrupt bacterial cell wall synthesis and inhibit protein synthesis .

Anti-inflammatory Effects

The structural characteristics of this compound suggest potential anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Potential Applications

Research indicates that thiazolo-pyrimidine derivatives can reduce inflammation in models of arthritis and other inflammatory diseases . The specific role of this compound in these processes warrants further investigation.

Mechanism of Action

The mechanism of action of (S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in biological processes, such as kinases or proteases.

    Modulation of Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Disruption of Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine can be compared with other similar compounds, such as:

    Thiazolopyrimidines: Compounds with similar thiazole and pyrimidine ring structures but different substituents.

    Chloropyrimidines: Compounds with a chloro substituent on the pyrimidine ring but lacking the thiazole ring.

    Phenylethylthio Derivatives: Compounds with a phenylethylthio group attached to different heterocyclic cores.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity compared to other related compounds.

List of Similar Compounds

  • 7-chloro-5-((1-phenylethyl)thio)pyrimidin-2-amine
  • 5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine
  • 7-chloro-5-(methylthio)thiazolo[4,5-d]pyrimidin-2-amine

Biological Activity

(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC13H11ClN4S2
Molar Mass322.84 g/mol
Density1.50±0.1 g/cm³ (Predicted)
Boiling Point544.5±60.0 °C (Predicted)
SolubilityDMSO: ≥125 mg/mL
pKa-1.22±0.50 (Predicted)

This compound is characterized by its thiazolo-pyrimidine structure, which is known for various biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that thiazolo-pyrimidine derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that thiazolo-pyrimidines can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . These findings support the hypothesis that this compound may serve as a lead compound for developing new anti-inflammatory agents.

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and inflammatory responses.
  • Receptor Modulation : Some studies suggest that thiazolo-pyrimidine derivatives may act as modulators of G protein-coupled receptors (GPCRs), influencing various signaling pathways related to inflammation and pain .

Case Study 1: Antimicrobial Evaluation

In a recent study, a series of thiazolo-pyrimidine derivatives were synthesized and tested against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to or lower than those of traditional antibiotics . This highlights the potential of this compound as a candidate for further development.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of thiazolo-pyrimidines in animal models of inflammation. The study found that administration of these compounds significantly reduced paw edema in rats subjected to carrageenan-induced inflammation. The reduction in edema was accompanied by decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Q & A

Q. What are the foundational synthetic routes for constructing the thiazolo[4,5-d]pyrimidine core in this compound?

The core is typically synthesized via cyclocondensation of 4,5-diaminopyrimidine precursors with sulfur-containing reagents. For example, reacting 5-amino-4-mercapto-6-chloropyrimidine with carbon disulfide or thioamide derivatives under reflux in ethanol with triethylamine (TEA) facilitates intramolecular cyclization to form the thiazole ring. Temperature control (80–100°C) and solvent polarity (e.g., ethanol vs. DMF) critically influence reaction efficiency .

Q. Which spectroscopic methods are essential for confirming the structure and stereochemistry of this compound?

  • ¹H/¹³C NMR : Assigns protons and carbons in the thiazolo-pyrimidine core, with characteristic shifts for the chloro (δ ~7.2 ppm) and amine groups (δ ~5.8 ppm).
  • IR Spectroscopy : Identifies thioether (C-S stretch ~680 cm⁻¹) and amine (N-H stretch ~3350 cm⁻¹) functionalities.
  • Chiral HPLC : Resolves the (S)-enantiomer using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to confirm stereochemical purity .

Q. How can researchers ensure reproducibility in synthesizing the (S)-configured phenylethylthio substituent?

Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived ligands) or chiral auxiliaries during the thioether formation step. Alternatively, resolution of racemic mixtures via diastereomeric salt crystallization (e.g., using L-tartaric acid) can isolate the (S)-enantiomer. Reaction progress should be monitored by TLC (n-hexane/EtOAc 4:1) to track intermediate formation .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in thiazolo[4,5-d]pyrimidine derivatives across different assays?

Contradictions often stem from assay conditions (e.g., cell line variability, ATP concentration). Methodological solutions include:

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based luciferase reporter assays.
  • Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products.
  • Enantiomer Purity Checks : Confirm stereochemical integrity via X-ray crystallography (e.g., CCDC deposition codes for analogous compounds) .

Q. How can computational modeling optimize this compound’s pharmacokinetic profile while retaining target affinity?

  • Molecular Dynamics (MD) Simulations : Predict metabolic hotspots (e.g., oxidative susceptibility of the thioether group) using GROMACS with CHARMM force fields.
  • ADMET Prediction : Tools like SwissADME calculate logP (target <3 for oral bioavailability) and P-glycoprotein substrate likelihood.
  • Structure-Activity Relationship (SAR) : Replace the 1-phenylethyl group with fluorinated analogs (e.g., 4-fluorophenyl) to enhance metabolic stability, guided by docking scores in AutoDock Vina against kinase targets (PDB: 3POZ) .

Q. What experimental designs mitigate challenges in achieving regioselective functionalization of the pyrimidine ring?

  • Directing Group Strategies : Introduce temporary protecting groups (e.g., Boc on the amine) to steer electrophilic substitution to C5 or C7 positions.
  • Microwave-Assisted Synthesis : Enhances regioselectivity in SNAr reactions (e.g., substituting chlorine at C7 with morpholine at 150°C, 20 min).
  • Isotopic Labeling : Use ¹³C-labeled intermediates tracked by NMR to confirm reaction pathways .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Thiazolo[4,5-d]pyrimidine Synthesis

StepReagents/ConditionsYieldReference
Cyclization4,5-Dihydrothiazol-2-amine, TEA, reflux72–85%
ChlorinationPOCl₃, DMF, 110°C, 6h90%
Enantiomer ResolutionL-Tartaric acid, MeOH/H₂O40–55%

Q. Table 2: Comparative Bioactivity of Structural Analogs

SubstituentTarget (IC₅₀)Selectivity IndexReference
1-PhenylethylthioKinase X (12 nM)150
4-FluorophenylthioKinase X (8 nM)220
BenzylthioKinase X (25 nM)90

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